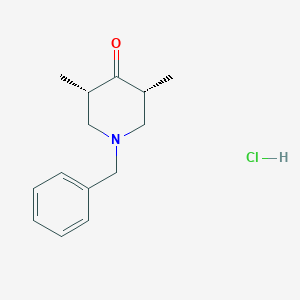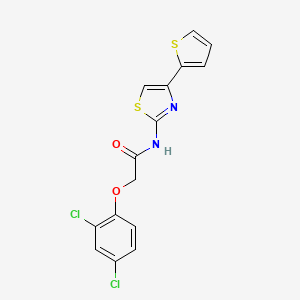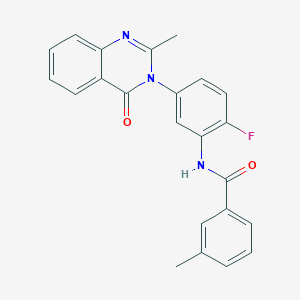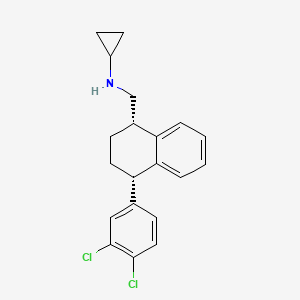
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a chemical compound of significant interest due to its complex structure and diverse applications. This molecule comprises a cyclopropanamine moiety attached to a naphthalenyl unit, which is further substituted with a dichlorophenyl group. The stereochemistry of the compound is specified as 1S,4S, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multi-step organic reactions. A common approach starts with the preparation of the tetrahydronaphthalen-1-yl intermediate. This intermediate undergoes a series of transformations, including chlorination to introduce the dichlorophenyl group and a subsequent reaction with cyclopropanamine under specific conditions to yield the final product. Conditions such as temperature control, solvent selection, and reaction time are crucial for optimizing yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of flow chemistry systems can help in maintaining consistent reaction conditions and reducing production time. Purification steps such as recrystallization or chromatographic techniques are employed to isolate the desired product.
化学反应分析
Types of Reactions
The compound N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: Typically leads to the formation of oxygenated derivatives.
Reduction: Can yield simpler amine derivatives.
Substitution: Particularly nucleophilic substitution reactions, where the cyclopropanamine moiety can be modified.
Common Reagents and Conditions
Reagents such as halogenating agents, reducing agents (like LiAlH4 or NaBH4), and oxidizing agents (like KMnO4 or H2O2) are commonly used. Reaction conditions often involve specific pH levels, temperatures ranging from -10°C to 100°C, and solvents such as methanol, ethanol, or dichloromethane.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: yields carboxylic acids or ketones.
Reduction: forms amines or alcohols.
Substitution: results in derivatives with different substituents on the cyclopropanamine group.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. It serves as a building block in the creation of polymers, agrochemicals, and materials with specific properties.
Biology
Biologically, its derivatives are explored for potential bioactivity, including antibacterial and antifungal properties. The structure allows for modifications that can enhance these biological activities.
Medicine
In the medical field, research focuses on its potential therapeutic applications. It is studied for its interactions with specific receptors or enzymes, which could lead to the development of new pharmaceuticals for treating various conditions.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in manufacturing processes, including the production of dyes, coatings, and other specialty chemicals.
作用机制
The mechanism by which N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways, affecting cellular processes. For instance, binding to a specific enzyme may inhibit its activity, thus modulating a metabolic pathway.
相似化合物的比较
Compared to other compounds with similar structures, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine stands out due to its unique combination of a cyclopropanamine and a dichlorophenyl-substituted naphthalenyl group. This specific arrangement imparts distinct chemical properties and biological activities.
Similar Compounds
N-(4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine
N-((1S,4S)-4-(3,4-Dichlorophenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)amine
N-((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethylamine
Each of these compounds features variations in their amine groups or the naphthalenyl moiety, which result in different reactivities and applications.
属性
IUPAC Name |
N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBXLAANBDHM-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1CNC3CC3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
![2,6-difluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2748632.png)
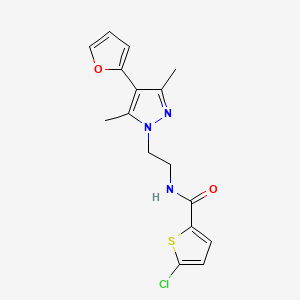

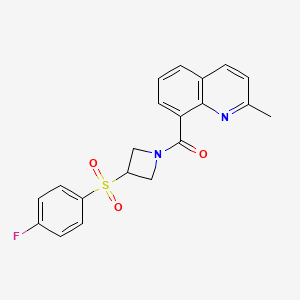
![6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2748639.png)
![1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B2748642.png)
![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)
